(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Overview
Description
Sphingosine (d181) Alkyne: is a modified form of sphingosine, a type of sphingolipid. The compound is characterized by the presence of an alkyne group at the terminal end of its carbon chain. This modification allows it to participate in click chemistry reactions, making it a valuable tool for biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d18:1) Alkyne typically involves the introduction of an alkyne group to the sphingosine molecule. This can be achieved through various chemical reactions, including the use of alkyne-containing reagents under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Sphingosine (d18:1) Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically formulated in ethanol for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d18:1) Alkyne undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows it to participate in click chemistry reactions, where it can be tagged with fluorescent or biotinylated labels.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving Sphingosine (d18:1) Alkyne.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Click Chemistry Products: Fluorescent or biotinylated sphingosine derivatives.
Oxidation Products: Oxidized sphingosine derivatives.
Reduction Products: Reduced sphingosine derivatives.
Scientific Research Applications
Chemistry: Sphingosine (d18:1) Alkyne is used in click chemistry to create labeled sphingosine derivatives for various analytical purposes .
Biology: In biological research, the compound is used to study sphingolipid metabolism and signaling pathways. It helps in tracking the distribution and activity of sphingosine in cells .
Medicine: The compound is valuable in medical research for studying diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Sphingosine (d18:1) Alkyne is used in the development of new drugs targeting sphingolipid pathways .
Mechanism of Action
Sphingosine (d18:1) Alkyne exerts its effects by interacting with various molecular targets involved in sphingolipid metabolism. The alkyne group allows it to be tagged and tracked, providing insights into its role in cellular processes. It can inhibit or activate specific enzymes and signaling pathways, influencing cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Sphingosine (d181): The parent compound without the alkyne modification.
Ceramide (d181/160): Another sphingolipid with different functional groups.
Uniqueness: Sphingosine (d18:1) Alkyne is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This modification makes it a versatile tool for labeling and tracking sphingosine in various research applications .
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHNWWIQBDTDR-KRWOKUGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.